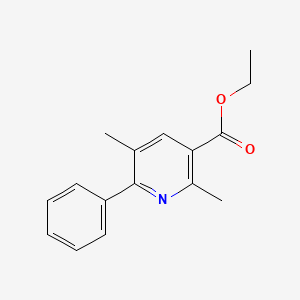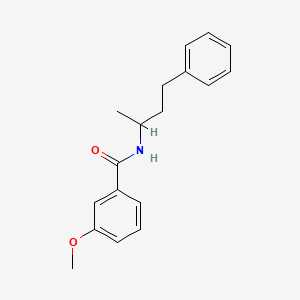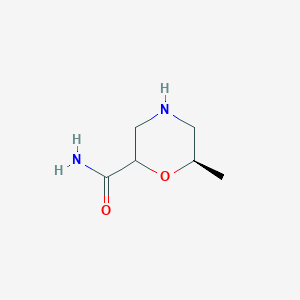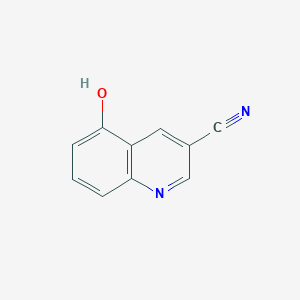![molecular formula C20H18FN3O2S B2909707 N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-28-1](/img/structure/B2909707.png)
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide, also known as AFIMOXIFENE, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It is a selective estrogen receptor modulator (SERM), which means it can block or activate estrogen receptors in different tissues. This property makes it a promising candidate for the treatment of breast cancer, which is often hormone-dependent.
作用機序
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide acts as a SERM by binding to estrogen receptors in different tissues. In breast tissue, this compound acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of cancer cells. In bone tissue, this compound acts as an agonist, promoting bone density and reducing the risk of osteoporosis. The precise mechanism of action of this compound is still being studied, but it is thought to involve changes in gene expression and signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on estrogen receptors, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be mediated through its effects on other signaling pathways.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide has several advantages for laboratory experiments. It is a well-characterized compound with known synthesis and purification methods, making it easy to obtain and work with. This compound also has a well-established mechanism of action and has been extensively studied in vitro and in vivo models. However, there are also limitations to using this compound in laboratory experiments. Its effects may be tissue-specific, and it may not be effective in all types of cancer. Additionally, the precise mechanism of action of this compound is still being studied, and more research is needed to fully understand its effects.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide. One area of interest is in the development of new formulations or delivery methods that may improve its efficacy or reduce side effects. Another area of interest is in the identification of biomarkers that may predict response to this compound treatment. Additionally, more research is needed to fully understand the mechanisms of action of this compound and to identify potential new targets for cancer treatment. Finally, there is potential for this compound to be used in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes.
合成法
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of imidazole and thioether moieties, followed by coupling with an acetylphenyl group. The final product is obtained through purification and characterization by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential use in breast cancer treatment. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo models. This compound is also being studied for its potential use in other hormone-dependent cancers such as endometrial and ovarian cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may have potential applications in other diseases such as rheumatoid arthritis and diabetic retinopathy.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-14(25)16-4-8-18(9-5-16)23-19(26)13-27-20-22-10-11-24(20)12-15-2-6-17(21)7-3-15/h2-11H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGASOJAZKPUDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2909629.png)
![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2909631.png)

![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B2909636.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2909638.png)
![methyl 5-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2909639.png)



![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2909646.png)